PGMI-004A

描述

磷酸甘油酸变位酶1抑制剂PGMI-004A 是一种有效的磷酸甘油酸变位酶1 (PGAM1) 抑制剂,该酶在癌细胞的糖酵解和生物合成中起着至关重要的作用。 This compound 已被确认为一种很有前景的癌症治疗化合物,因为它能够抑制 PGAM1,从而破坏癌细胞的代谢和增殖 .

科学研究应用

作用机制

PGMI-004A 通过与磷酸甘油酸变位酶 1 上的变构位点结合来发挥其作用。这种结合诱导酶的构象变化,抑制其催化活性。 因此,3-磷酸甘油酸转化为 2-磷酸甘油酸的过程被破坏,导致癌细胞中糖酵解和生物合成减少 . PGAM1 的抑制还会影响磷酸戊糖途径,减少细胞增殖所需的核苷酸和其他生物合成前体的产生 .

准备方法

合成路线和反应条件

PGMI-004A 的合成涉及多个步骤,包括制备中间体化合物以及随后在特定条件下进行反应。详细的合成路线和反应条件属于专有信息,在公开文献中没有完全披露。

工业生产方法

This compound 的工业生产通常涉及大规模有机合成技术。该过程包括优化反应条件以最大限度地提高收率和纯度。 然后使用结晶和色谱等技术对化合物进行纯化,以确保其适用于研究和治疗应用 .

化学反应分析

反应类型

PGMI-004A 主要与磷酸甘油酸变位酶1 发生相互作用。 它作为一种变构抑制剂,与底物结合口袋相邻的部位结合,改变酶的构象 .

常用试剂和条件

This compound 对 PGAM1 的抑制通常在体外条件下使用细胞系进行研究。 将该化合物溶解在二甲基亚砜 (DMSO) 中,并以特定浓度添加到细胞培养物中,以观察其对酶活性和细胞增殖的影响 .

形成的主要产物

This compound 与 PGAM1 相互作用的主要结果是抑制酶的活性,导致癌细胞中 2-磷酸甘油酸水平降低,3-磷酸甘油酸水平升高。 这种糖酵解和生物合成途径的破坏导致细胞增殖和肿瘤生长减少 .

相似化合物的比较

PGMI-004A 在变构抑制 PGAM1 方面具有独特性。其他类似化合物包括:

MJE3: 另一种 PGAM1 抑制剂,在临床前研究中显示出潜力.

表没食子儿茶素没食子酸酯 (EGCG): 绿茶中发现的一种天然化合物,可以抑制 PGAM1 并已证明具有抗癌特性.

与这些化合物相比,this compound 在抑制 PGAM1 方面已被证明更有效和更具选择性,使其成为癌症研究和药物开发的宝贵工具 .

属性

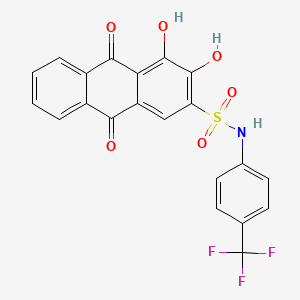

IUPAC Name |

3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVNBCMGEUDKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F3NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735062 | |

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-90-7 | |

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of PGMI-004A and how does it affect cancer cell metabolism?

A1: this compound is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1) [, ]. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolysis pathway. By inhibiting PGAM1, this compound disrupts the balance of these metabolites. This leads to increased 3-PG levels, which inhibits 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative pentose phosphate pathway (PPP). Concurrently, the decreased 2-PG levels reduce the activation of 3-phosphoglycerate dehydrogenase (PHGDH), further impacting biosynthesis [, ]. This combined effect disrupts glycolysis, PPP flux, and biosynthesis, ultimately hindering cancer cell proliferation and tumor growth [, , ].

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't specify the molecular formula, weight, or spectroscopic data of this compound, one study describes it as a "N-xanthone benzenesulfonamide" derivative []. The full chemical name is 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide []. Further research is needed to uncover detailed structural information.

Q3: Has this compound demonstrated efficacy in preclinical models?

A3: Yes, this compound has shown promising results in preclinical studies. In xenograft nude mice models, this compound treatment effectively attenuated tumor growth with minimal toxicity [, ]. Moreover, it inhibited the proliferation of primary leukemia cells from human AML, CML, and B-ALL patients while sparing healthy CD34+ cells and mononucleocytes [, ]. These findings highlight the potential of this compound as a targeted anti-cancer agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide](/img/structure/B609992.png)

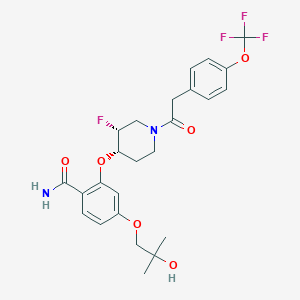

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

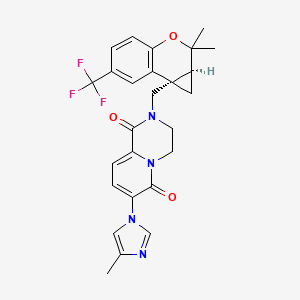

![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)

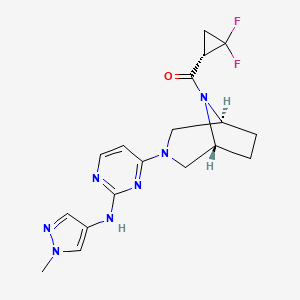

![[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B610003.png)

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)